4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity LogP Physicochemical property comparison

4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₇H₁₈ClN₅, MW 327.8 g/mol) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-chlorophenyl group and at position 4 with an azepane (hexahydroazepine) ring. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established adenine bioisostere that has been exploited across multiple kinase inhibitor programs, including Abl, Src, VEGFR-2, EGFR, and sigma receptor-targeted series.

Molecular Formula C17H18ClN5
Molecular Weight 327.8 g/mol
Cat. No. B11221432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC17H18ClN5
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl
InChIInChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2
InChIKeyMFQJGMCTHVCKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold and Procurement-Relevant Identity


4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₇H₁₈ClN₅, MW 327.8 g/mol) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-chlorophenyl group and at position 4 with an azepane (hexahydroazepine) ring . The pyrazolo[3,4-d]pyrimidine scaffold is a well-established adenine bioisostere that has been exploited across multiple kinase inhibitor programs, including Abl, Src, VEGFR-2, EGFR, and sigma receptor-targeted series [1]. This compound belongs to a subset of pyrazolo[3,4-d]pyrimidines bearing a seven-membered cyclic amine at position 4—a structural feature associated with distinct conformational and lipophilicity profiles compared to the more common piperidine or piperazine substituents. The ortho-chlorophenyl substitution at position 1 further differentiates it from the para-chloro and meta-chloro regioisomers that dominate accessible chemical libraries .

Why 4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with In-Class Analogs for Scientific Procurement


Although numerous pyrazolo[3,4-d]pyrimidine derivatives share the same core scaffold and molecular formula, key substitution variables—particularly the position of the chlorine atom on the N1-phenyl ring and the nature of the C4 amine—produce measurably different physicochemical properties and biological target preferences. For instance, the ortho-chlorophenyl group in the target compound yields a calculated LogP of 3.72 versus 3.56 for the unsubstituted phenyl analog , a ΔLogP of 0.16 that can influence membrane permeability and protein binding. The chlorine position (ortho vs. para vs. meta) affects the dihedral angle between the phenyl and pyrazole rings, altering the three-dimensional presentation of the molecule to kinase hinge regions and sigma receptor binding pockets [1]. Furthermore, the seven-membered azepane ring at C4 introduces a conformational flexibility and steric bulk distinct from the more common six-membered piperidine or five-membered pyrrolidine substituents, which has been shown in sigma-1 receptor programs to significantly modulate binding affinity and functional activity [2]. Simply put, a procurement decision based solely on the pyrazolo[3,4-d]pyrimidine core—without accounting for substitution regiochemistry—risks acquiring a compound with a different biological fingerprint.

Quantitative Differentiation Evidence: 4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Differentiation: Calculated LogP of 4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine vs. 1-Phenyl Analog

The ortho-chlorophenyl substitution in the target compound increases calculated lipophilicity by approximately 0.16 LogP units relative to the unsubstituted 1-phenyl-4-azepane analog. This ΔLogP of 0.16 corresponds to a roughly 1.45-fold higher octanol/water partition coefficient . A LogP value of 3.72 positions the target compound within the optimal range for CNS drug-likeness (LogP 1–4), while remaining compliant with Lipinski's Rule of Five (LogP ≤5) [1]. The increase relative to the des-chloro analog is modest but measurable, suggesting the ortho-chlorine does not excessively drive lipophilicity, which could otherwise increase off-target binding risk.

Lipophilicity LogP Physicochemical property comparison

Regioisomeric Binding Discrimination: 2-Chlorophenyl vs. 4-Chlorophenyl Pyrazolo[3,4-d]pyrimidine Azepanes at Nuclear Receptor Targets

BindingDB data for the 4-chlorophenyl regioisomer (BDBM39051) against human Steroidogenic Factor 1 (SF-1) and ROR-alpha provide a quantitative baseline for the chlorophenyl-azepane chemotype. The 4-Cl analog shows IC₅₀ = 3,190 nM against SF-1 and IC₅₀ = 407 nM against ROR-alpha isoform 2 in PubChem BioAssay screens (AID 600 and AID 610) [1]. No equivalent public data exist for the 2-chlorophenyl regioisomer on these targets. However, the 2008 Manetti et al. Abl inhibitor SAR study demonstrated that halogen substitution position (ortho, meta, para) on the phenyl ring of pyrazolo[3,4-d]pyrimidines alters kinase inhibitory potency by up to 1 order of magnitude [2]. The ortho-chlorophenyl substitution in the target compound is therefore expected to produce a different target engagement profile than the para-chloro regioisomer for which screening data are available.

Binding affinity Steroidogenic Factor 1 ROR-alpha IC50

Sigma-1 Receptor Ligand Landscape: Positioning of 4-Azepane-Substituted Pyrazolo[3,4-d]pyrimidines

The 2017 MedChemComm study by Díaz et al. established that introduction of cyclic substituents (including azepane) at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold generates highly active sigma-1 receptor (σ₁R) ligands, with compound 12f identified as one of the best σ₁R ligands ever described in terms of lipophilic ligand efficiency (LLE) [1]. The patent family (WO2014096423, EP2935269, US2015/0315192) explicitly claims pyrazolo[3,4-d]pyrimidine compounds with cyclic amine substituents at position 4 and aryl/heteroaryl groups at position 1, including 2-chlorophenyl variants [2]. The target compound—combining a 2-chlorophenyl group at N1 with azepane at C4—falls within this claimed chemical space. This positions the compound within an IP-protected region distinct from older pyrazolo[3,4-d]pyrimidine kinase inhibitors, giving it relevance for pain and CNS research programs.

Sigma-1 receptor Pain Structure-activity relationship

Molecular Descriptor Comparison: Halogen Atom Count and Polar Surface Area Differentiate 2-Cl from Non-Halogenated Analogs

The presence of a single chlorine atom in the target compound introduces measurable differences in key molecular descriptors relative to the non-halogenated 1-phenyl analog. The chlorine atom contributes an additional 0.64 units to the calculated LogP and increases molecular weight by 34.4 Da . The target compound retains a polar surface area (PSA) of 65.49 Ų, identical within calculation precision to the des-chloro analog, and maintains 0 hydrogen bond donors—a favorable profile for passive membrane permeability . Compared to the 4-chlorophenyl regioisomer (same molecular formula, MW 327.8), the target compound may exhibit different molecular shape and electrostatic potential distribution due to the ortho vs. para chlorine orientation, which can affect recognition by biological targets even when global descriptors are identical .

Physicochemical properties Polar surface area Drug-likeness Molecular descriptors

Recommended Procurement Scenarios for 4-(Azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine in Scientific Research


Sigma-1 Receptor Chemical Probe Development: Accessing Patent-Protected Azepane-Pyrazolo[3,4-d]pyrimidine Space

Researchers building a sigma-1 receptor (σ₁R) screening library or SAR expansion set should procure the target compound as a regioisomeric probe distinct from the extensively characterized para-chloro series. The 4-azepane substitution pattern, combined with the 2-chlorophenyl N1 group, maps onto the generic structure claimed in the Laboratorios del Dr. Esteve patent family (US2015/0315192, WO2014096423), providing access to protected chemical space [1]. This compound serves as a structurally novel entry point for evaluating σ₁R binding that differs from the benchmark compound 12f described by Díaz et al. (2017), which uses alternative substitution patterns [2].

Kinase Profiling Selectivity Panel: Chlorine Regioisomer Comparator for Abl and Src Kinase Studies

The 2008 structure-based optimization study by Manetti et al. demonstrated that halogen substitution position on the N1-phenyl ring of pyrazolo[3,4-d]pyrimidines can alter Abl kinase inhibitory potency by up to 1 order of magnitude (10-fold) [3]. The target compound provides a specific ortho-chlorophenyl regioisomer that can be used alongside the para-chloro (CAS 393844-97-8) and meta-chloro analogs in a regioisomeric selectivity panel. This enables the experimental determination of whether the chlorine position affects kinase selectivity profiles, filling a gap in the published SAR literature where only the para-chloro variant has publicly available broad screening data [4].

Physicochemical Property Benchmarking: Lipophilicity-Matched Pair Analysis for CNS Drug Design

With a calculated LogP of 3.72, the target compound occupies a favorable position within the CNS drug-likeness window (LogP 1–4) and represents a valuable matched molecular pair with the des-chloro analog (LogP 3.56) for quantifying the contribution of a single ortho-chlorine substitution to lipophilicity, permeability, and metabolic stability . Procurement of both the target compound and the non-halogenated phenyl analog (CAS 300559-79-9) enables direct experimental determination of Δ(LogD₇.₄), Δ(PAMPA permeability), and Δ(microsomal stability) attributable specifically to the ortho-chlorine atom .

Building Block for Diversity-Oriented Synthesis: Azepane-Substituted Pyrazolo[3,4-d]pyrimidine Scaffold Elaboration

The azepane ring at position 4 and the 2-chlorophenyl group at position 1 provide two distinct vectors for further chemical derivatization. The chlorine atom at the ortho position is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for scaffold elaboration, while the azepane nitrogen can participate in alkylation or acylation reactions . The compound thus serves as a versatile intermediate for diversity-oriented synthesis of pyrazolo[3,4-d]pyrimidine libraries, particularly for medicinal chemistry programs targeting kinases or GPCRs where the seven-membered azepane ring offers conformational properties distinct from piperidine or piperazine analogs [5].

Quote Request

Request a Quote for 4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.